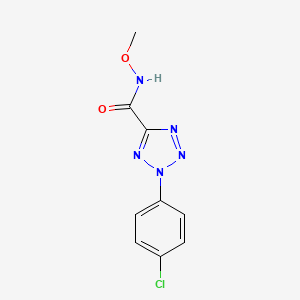

2-(4-chlorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-methoxytetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5O2/c1-17-13-9(16)8-11-14-15(12-8)7-4-2-6(10)3-5-7/h2-5H,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZJWQVPOCYLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide typically involves the reaction of 4-chloroaniline with methoxyamine and sodium azide under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

2.1. Tetrazole Ring Formation via UT-4CR

The UT-4CR involves the cycloaddition of azides with nitrilium ions generated from isocyanides and oxo components (e.g., aldehydes/ketones). For example, methanol is commonly used as a solvent, and the reaction is exothermic, requiring careful temperature control . This method enables the synthesis of 1,5-disubstituted tetrazoles, which can be further functionalized.

2.2. Amidation of Carboxylic Acids

The carboxamide group is typically introduced by coupling carboxylic acids with amines. For instance, N-methoxy-5-carboxamide derivatives may form via reaction with methoxyamine (NH2OCH3) using coupling agents like EDC and HOBt, as demonstrated in FFA2 antagonist syntheses .

2.3. Aryl Substitution via Suzuki Coupling

The 4-chlorophenyl substituent may be introduced using Suzuki-Miyaura coupling. This involves reacting tetrazole boronic acids with aryl halides (e.g., 4-chlorophenyl bromide) in the presence of palladium catalysts (e.g., XPhos Pd G3) and bases like K2CO3 .

3.1. Hydrolysis of Carboxamide to Carboxylic Acid

Under basic conditions (e.g., KOtBu), carboxamides can hydrolyze to carboxylic acids, a reaction pathway observed in tetrazole-based drug development .

Analytical and Characterization Data

Spectral data (e.g., NMR, IR) for tetrazole derivatives typically show:

-

1H NMR : Broad singlet for NH (~16–17 ppm), aromatic protons (~7–8 ppm) .

-

IR : Stretching vibrations for NH (3200–3400 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) .

-

HRMS : Molecular ion peaks consistent with the molecular formula (e.g., [M + H]+ for C9H8ClN4O2).

Biological and Chemical Implications

The compound’s structure suggests potential applications in:

-

Pharmaceuticals : As intermediates for antimicrobial or anticancer agents, leveraging the tetrazole’s metabolic stability.

-

Agrochemicals : As herbicides/pesticides due to the chlorophenyl group’s bioactivity .

This synthesis-focused analysis highlights the versatility of tetrazole carboxamide derivatives, emphasizing modular approaches for functionalization and their relevance in drug discovery.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of tetrazole derivatives as anticancer agents. The presence of the tetrazole ring has been shown to enhance the biological activity of compounds against various cancer cell lines. For instance:

- Study Findings : In vitro assays demonstrated that derivatives of tetrazole exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the micromolar range, indicating effective growth inhibition .

Anti-inflammatory Effects

Compounds containing tetrazole rings have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of specific pathways associated with inflammation.

- Research Insights : A study indicated that certain tetrazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions like rheumatoid arthritis .

Antimicrobial Properties

The antimicrobial activity of tetrazole derivatives has been a subject of interest due to their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

- Case Study : Research demonstrated that specific tetrazole compounds showed promising activity against Gram-positive bacteria, including Staphylococcus aureus, suggesting their potential use as antibiotic agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Carboxamide Derivatives

Thiadiazole-carboxamides, such as N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (), share a carboxamide group but replace the tetrazole core with a thiadiazole ring. Thiadiazoles exhibit notable inhibition activity in biochemical assays. For example, at 50 µg/mL, certain derivatives achieved 70–85% inhibition in enzymatic studies, attributed to the thiadiazole-thione moiety’s electron-rich nature and hydrogen-bonding capacity . In contrast, the tetrazole ring in the target compound may offer superior metabolic resistance due to its higher nitrogen content and aromatic stabilization.

Key Differences :

- Electron Density : Thiadiazoles (with sulfur) have lower electronegativity than tetrazoles, altering interaction with biological targets.

- Stability : Tetrazoles are less prone to hydrolysis than thiadiazoles under physiological conditions.

Pyridine-Based Insecticidal Compounds

Compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () feature a pyridine core and demonstrate insecticidal activity against Aphis craccivora Koch, surpassing acetamiprid in efficacy. The 4-chlorophenyl group here enhances lipophilicity, similar to the target compound, but the pyridine ring’s basicity may facilitate stronger interactions with insect nicotinic acetylcholine receptors .

Activity Comparison :

| Compound | Insecticidal Activity (vs. Acetamiprid) | Core Heterocycle |

|---|---|---|

| Target Tetrazole Derivative | Not reported | Tetrazole |

| Pyridine-Thioacetamide | 2–3× higher | Pyridine |

Thiophene-Carboxamide Anticancer Agents

Thiophene derivatives, such as 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)aminobenzenesulfonamide]thiophene-2-carboxylate (), exhibit potent anticancer activity. These compounds inhibit cancer cell growth by targeting DNA topoisomerases or microtubules, with IC₅₀ values comparable to doxorubicin. The thiophene ring’s planar structure facilitates intercalation into DNA, while the 4-chlorophenyl group enhances hydrophobic interactions . The tetrazole-carboxamide’s non-planar structure may limit DNA intercalation but could engage in unique hydrogen-bonding interactions via its nitrogen-rich core.

Structural Influence on Activity :

- Planarity: Thiophenes (planar) vs. Tetrazoles (non-planar).

Thiazolidinone Derivatives with 4-Chlorophenyl Substituents

Thiazolidinone-carboxamides, such as N-(4-chlorophenyl)-2-(9-(4-chlorophenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6-yl)-5-acetic acid hydrazide (), combine a thiazolidinone ring with a 4-chlorophenyl group. These compounds show moderate antimicrobial and anti-inflammatory activity, relying on the thiazolidinone’s ability to mimic peptide bonds. The tetrazole-carboxamide’s lack of a sulfur atom may reduce toxicity but also limit thiol-mediated interactions .

Biological Activity

2-(4-chlorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This tetrazole derivative exhibits diverse biological properties, including antitumor and antimicrobial activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound can be represented by the following chemical structure:

Antitumor Activity

Recent studies have demonstrated that tetrazole derivatives possess significant antitumor properties. For instance, a study involving various tetrazole compounds indicated that those with a 4-chlorophenyl substituent exhibited potent cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .

Table 1: Cytotoxicity of Tetrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(4-chlorophenyl)-N-methoxy-2H-tetrazole-5-carboxamide | HepG-2 | 0.090 |

| 2-(4-chlorophenyl)-N-methoxy-2H-tetrazole-5-carboxamide | MCF-7 | 0.650 |

| Reference Compound (e.g., CA-4) | SGC-7901 | 0.120 |

Antimicrobial Activity

In addition to its antitumor properties, this compound has also shown antimicrobial activity against various pathogens. Research indicates that tetrazole derivatives can inhibit the growth of bacteria such as E. coli and S. aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity of Tetrazole Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| Pseudomonas aeruginosa | 25 |

The biological activity of 2-(4-chlorophenyl)-N-methoxy-2H-tetrazole-5-carboxamide is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Studies have suggested that this compound induces apoptosis in cancer cells by activating caspase pathways and disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Case Studies

One notable case study involved the evaluation of this compound's efficacy in vivo using mouse models with induced tumors. The results showed a significant reduction in tumor size compared to control groups treated with standard chemotherapeutic agents. The study highlighted the potential for this compound to be developed as a novel anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high yields of 2-(4-chlorophenyl)-N-methoxy-2H-1,2,3,4-tetrazole-5-carboxamide?

- Methodology : Utilize condensation reactions between 4-chlorophenyl precursors and tetrazole-carboxamide intermediates under controlled pH (6–7) and temperature (60–80°C). Catalysts like DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance coupling efficiency .

- Optimization Table :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–75°C | Maximizes reaction rate without decomposition |

| Catalyst (DMAP) | 0.1–0.3 eq | Reduces side-product formation |

| Solvent | DMF or THF | Improves solubility of intermediates |

Q. How can structural characterization be performed to confirm the tetrazole-carboxamide backbone?

- Techniques :

- X-ray crystallography for unambiguous confirmation of the tetrazole ring and substituent geometry (e.g., methoxy group orientation) .

- FT-IR spectroscopy to identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- NMR (¹H/¹³C) to resolve aromatic protons (δ 7.2–7.8 ppm) and methoxy signals (δ 3.8–4.0 ppm) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening Protocols :

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates, with IC₅₀ calculations .

- Antimicrobial testing via broth microdilution (MIC values) against Gram-positive/negative bacteria .

- Note : Low aqueous solubility may require DMSO as a co-solvent (<1% v/v to avoid cytotoxicity) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-chlorophenyl vs. methoxy) influence its reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing chloro group activates the tetrazole ring toward nucleophilic attack, while the methoxy group stabilizes intermediates via resonance. Computational studies (DFT) can map charge distribution .

- Experimental Validation : Compare reaction rates with analogs (e.g., 4-fluorophenyl or unsubstituted phenyl derivatives) under identical conditions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Troubleshooting Approaches :

- Solubility normalization : Use standardized DMSO stocks and confirm compound integrity via HPLC post-dosing .

- Target selectivity profiling : Screen against related enzymes/receptors (e.g., GPCRs, cytochrome P450s) to identify off-target effects .

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay buffer composition (e.g., ATP concentration variations) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- SAR Framework :

- Core modifications : Replace tetrazole with oxazole or triazole rings to alter π-π stacking interactions .

- Substituent effects : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility or hydrogen bonding .

- Activity Comparison Table :

| Derivative | Substituent | Bioactivity (IC₅₀, nM) | Solubility (µg/mL) |

|---|---|---|---|

| Parent compound | 4-Cl, OMe | 120 ± 15 | 8.2 |

| 4-Fluorophenyl | 4-F, OMe | 95 ± 10 | 10.5 |

| Hydroxyl analog | 4-Cl, OH | 80 ± 12 | 25.3 |

Q. What crystallographic techniques elucidate polymorphic forms of the compound?

- Methods :

- Single-crystal X-ray diffraction to identify dominant polymorphs and packing motifs .

- DSC/TGA to assess thermal stability and phase transitions .

Methodological Notes

- Synthetic Challenges : Trace metal impurities in solvents can catalyze decomposition; use freshly distilled THF or DMF .

- Data Reproducibility : Report reaction conditions (e.g., inert atmosphere, stirring rate) to minimize batch-to-batch variability .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially when using human cell lines or animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.